molecular formula C13H21N3O B1475154 3-(4-Cyclohexylpiperazin-1-yl)-3-oxopropanenitrile CAS No. 1546226-02-1

3-(4-Cyclohexylpiperazin-1-yl)-3-oxopropanenitrile

Cat. No. B1475154
CAS RN: 1546226-02-1
M. Wt: 235.33 g/mol
InChI Key: RHSFXIXDBIMLSZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is 225.37 g/mol. The boiling point is predicted to be 336.4±10.0 °C, and the density is predicted to be 0.995±0.06 g/cm3 .

Scientific Research Applications

Biological Evaluation as a Potential Myocardial Imaging Agent

The compound has also been explored in the field of radiopharmacy, where 4-(cyclohexylpiperazin-1-yl)-dithioformate (HPDTF) was synthesized and used to prepare a (99m)Tc-nitrido asymmetrical heterocomplex. This complex underwent biological evaluation as a potential myocardial imaging agent. The findings indicated high heart uptake, good myocardial retention, and rapid clearance from liver, blood, and soft tissues, suggesting its suitability for myocardial imaging (Lu et al., 2007).

Synthesis of Heterocyclic Compounds

Furthermore, 3-(1H-indol-3-yl)-3-oxopropanenitrile, a structurally related compound, has been extensively studied for its reactivity and synthetic importance. This compound serves as a precursor for various heterocyclic compounds, highlighting the versatility of 3-oxopropanenitrile derivatives in the synthesis of pharmacologically relevant structures (Fadda et al., 2014).

Mechanism of Action

While the mechanism of action for “3-(4-Cyclohexylpiperazin-1-yl)-3-oxopropanenitrile” is not available, compounds with similar structures have been found to act as selective ligands towards the 5-HT1A receptor .

Future Directions

The development of highly selective 5-HT1A receptor inhibitors is closely linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold on them . This suggests that “3-(4-Cyclohexylpiperazin-1-yl)-3-oxopropanenitrile” and similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

3-(4-cyclohexylpiperazin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h12H,1-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSFXIXDBIMLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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